2-(3,5-Dimethylphenyl)oxazolo[4,5-b]pyridine
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Overview
Description
2-(3,5-Dimethylphenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C14H12N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)oxazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the isoxazole ring closure in functionalized pyridine derivatives . One common method includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization . Another approach involves the use of 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups, which undergo cyclization under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply. These include large-scale reactions in controlled environments, often utilizing automated systems to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(3,5-Dimethylphenyl)oxazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)oxazolo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s structure allows it to bind to specific sites on the enzyme, blocking its function and leading to reduced hormone production .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Iodophenyl)[1,3]oxazolo[4,5-b]pyridine
- 2-(3-Chloro-2,5-dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine
Uniqueness
2-(3,5-Dimethylphenyl)oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 3 and 5 positions of the phenyl ring can affect the compound’s electronic properties and steric hindrance, leading to distinct interactions with biological targets and reagents .
Properties
CAS No. |
62089-33-2 |
---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-9-6-10(2)8-11(7-9)14-16-13-12(17-14)4-3-5-15-13/h3-8H,1-2H3 |
InChI Key |
MZUWXVDNQXXFCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Origin of Product |
United States |
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